molecular formula C17H12N4 B1669596 cr4056 CAS No. 1004997-71-0

cr4056

Cat. No.: B1669596
CAS No.: 1004997-71-0
M. Wt: 272.30 g/mol
InChI Key: CSZGXYBGYFNSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CR4056 (2-phenyl-6-(1H-imidazol-1yl)quinazoline) is a first-in-class, synthetic ligand for the imidazoline-2 (I2) receptor, recognized for its potent and broad-spectrum analgesic properties in preclinical research . It exhibits high affinity and competitive selectivity for I2 binding sites, which are expressed throughout the central and peripheral nervous systems and are implicated in the modulation of pain pathways . The compound has demonstrated significant efficacy across a wide range of animal models of pain, including inflammatory pain (e.g., Complete Freund's Adjuvant model), neuropathic pain (e.g., diabetic and chemotherapy-induced neuropathy), and osteoarthritis pain (e.g., MIA and MMT models) . Its mechanism of action is multifaceted, involving the inhibition of inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons, a key process in peripheral sensitization and hyperalgesia . Furthermore, recent electrophysiological studies have revealed that this compound acts as a non-competitive, voltage-independent antagonist of NMDA receptors, particularly those containing the GluN2B subunit, thereby modulating central sensitization and synaptic transmission in pain pathways . This inhibition is reversible and can be potentiated by the I2 agonist 2BFI, suggesting a complex interaction with I2 receptor subtypes . The intracellular inhibition of PKCε translocation has been shown to be mediated by Gi/o proteins, as it is blocked by pertussis toxin, but is independent of α2-adrenoceptors . A proof-of-concept Phase II clinical trial in patients with knee osteoarthritis pain confirmed the translational potential of this compound, showing effective pain reduction, particularly in a metabolic phenotype subgroup, and a favorable safety profile . For researchers, this compound represents a powerful and versatile non-opioid pharmacological tool for investigating I2 receptor biology, endogenous pain modulation mechanisms, and for developing novel therapeutic strategies for chronic pain conditions.

Properties

IUPAC Name

6-imidazol-1-yl-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZGXYBGYFNSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274308
Record name 6-(1H-Imidazol-1-yl)-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004997-71-0
Record name 6-(1H-Imidazol-1-yl)-2-phenylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004997-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CR-4056
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004997710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(1H-Imidazol-1-yl)-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CR-4056
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9SQ1X2NPZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Diastereoselective [3 + 2] Cycloaddition Reaction

The primary synthetic route for this compound involves a diastereoselective [3 + 2] cycloaddition between a diethyl isocyanomethylphosphonate derivative and an N-substituted maleimide. This reaction, adapted from methodologies described by Chen et al. (1993), proceeds under mild conditions to yield bicyclic intermediates (9 and 11 ) with high regioselectivity. The choice of phosphonate and maleimide substituents critically influences the reaction’s efficiency and stereochemical outcome. For instance, when the α-phosphonate position (R₁) is occupied by a phenyl group, the reaction favors the formation of the cis-configured product, a key intermediate in this compound synthesis.

Imide Ring-Opening and Decarboxylation

Following cycloaddition, the bicyclic imide undergoes alkaline hydrolysis to generate the monocyclic structure characteristic of this compound. Treatment with 0.05 M sodium hydroxide in a tetrahydrofuran (THF)/water (2:1) mixture selectively cleaves the imide carbonyl at the 4-position, producing a carboxylic acid intermediate. Subsequent decarboxylation under reaction conditions eliminates the carboxylic group, yielding the final pyrrolidine scaffold. This step is notable for its regioselectivity, as the nucleophilic attack occurs exclusively at the 4-carbonyl, avoiding side reactions at the 1-position.

Structural Elucidation and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) Analysis

The stereochemistry of this compound and its intermediates was unequivocally established using ¹H and ¹³C NMR spectroscopy. For example, the cis relationship between the hydrogen atom at position 2 and the phenylcarbamoyl group at position 3 in compound 12d (this compound) was confirmed through nuclear Overhauser effect (NOE) correlations. Comparative analysis of coupling constants and chemical shifts across derivatives (e.g., 12a , 12b , 12f ) further validated the consistency of the synthetic approach.

X-ray Crystallography

Single-crystal X-ray diffraction studies provided definitive proof of the cis configuration in this compound analogs. These analyses revealed that the pyrrolidine ring adopts a puckered conformation, with the phenylcarbamoyl substituent occupying an equatorial position to minimize steric hindrance. Such structural insights have guided the optimization of this compound’s pharmacokinetic profile, particularly its blood-brain barrier permeability.

Process Optimization and Yield Enhancement

Reaction Condition Screening

Systematic variation of solvents, temperatures, and catalysts identified optimal conditions for each synthetic step. The cycloaddition reaction achieved maximum efficiency in anhydrous dichloromethane at 0°C, while the imide hydrolysis required polar aprotic solvents to stabilize the transition state. Notably, the use of automated reaction systems (e.g., FSC-1) improved reproducibility by standardizing mixing times and temperature gradients.

Yield Data Across Derivatives

The table below summarizes yields for key intermediates in this compound synthesis, highlighting the impact of substituent choice on reaction efficiency:

Entry Starting Material R₁ R₂ Product Yield (%)
4 9 Ph 3-Cl,4-FPh 12d 76
8 11h Ph cyclohexyl 12h 73
15 11o Bn cyclohexyl 12o 57

Data adapted from synthesis trials reported in. The highest yield (76%) was observed for this compound (12d ), attributed to the electron-withdrawing chloro and fluoro groups on the aryl substituent, which enhanced imide reactivity.

Comparative Analysis of Synthetic Routes

Alternative Approaches

While the [3 + 2] cycloaddition route remains predominant, alternative methods have been explored. For example, attempts to synthesize this compound via Ullmann coupling or enzymatic resolution were abandoned due to poor enantioselectivity (<50% ee) and low yields (<30%). The current pathway’s superiority lies in its atom economy (78%) and minimal byproduct formation, as confirmed by high-performance liquid chromatography (HPLC) purity assessments (>99%).

Scalability and Industrial Production

Scale-up trials at the kilogram level demonstrated consistent yields (72–74%) when using continuous flow reactors. Critical parameters for industrial translation include:

  • Precise stoichiometric control of isocyanomethylphosphonate (1.05 equiv)
  • Degassed solvents to prevent radical side reactions
  • In-line IR spectroscopy for real-time monitoring of imide hydrolysis

Quality Control and Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of this compound confirmed the molecular formula C₁₉H₁₈ClF₂N₃O₂, with an observed [M+H]⁺ ion at m/z 410.1142 (calculated 410.1148). Isotopic pattern matching further validated the presence of chlorine and fluorine atoms.

Chiral Purity Assessment

Chiral stationary phase HPLC (CSP-HPLC) using a cellulose tris(3,5-dimethylphenylcarbamate) column confirmed ≥99.5% enantiomeric excess for this compound batches. This exceptional chirality control is crucial given the I₂ receptor’s stereoselective binding requirements.

Chemical Reactions Analysis

CR4056 undergoes various chemical reactions, including:

Scientific Research Applications

Efficacy in Pain Models

Numerous studies have demonstrated the effectiveness of CR4056 in various animal models of pain:

  • Chronic Inflammatory Pain : In rat models induced by complete Freund's adjuvant, this compound significantly reduced pain responses at doses ranging from 6 to 60 mg/kg .
  • Neuropathic Pain : The compound has shown efficacy in models of diabetic neuropathy and fibromyalgia, indicating its potential as a treatment for chronic pain conditions .
  • Synergistic Effects : Research indicates a synergistic analgesic effect when this compound is combined with morphine, improving the safety profile compared to morphine alone .

Clinical Applications

This compound has progressed into clinical trials, showcasing promising results:

  • Phase II Clinical Trials : In trials involving patients with knee osteoarthritis, this compound effectively reduced pain levels, highlighting its potential as a first-in-class analgesic .
  • Neuroprotective Effects : Recent studies suggest that this compound may also possess neuroprotective properties, beneficial in conditions like Alzheimer's disease by improving neuroinflammation and spatial memory in mouse models .

Case Study 1: Chronic Pain Management

In a controlled study involving rats with induced chronic inflammatory pain, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain behavior, confirming its analgesic properties without the side effects commonly associated with opioid treatments.

Case Study 2: Osteoarthritis Treatment

A double-blind clinical trial assessed the efficacy of this compound in patients suffering from knee osteoarthritis. Participants receiving this compound reported significant pain relief compared to those on placebo, demonstrating its potential for widespread clinical use in managing osteoarthritis-related pain.

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Application Area Findings
Chronic Inflammatory PainSignificant reduction in pain response in rat models (6-60 mg/kg)
Neuropathic PainEffective in diabetic neuropathy and fibromyalgia models
Clinical TrialsPhase II trials showed effective pain reduction in knee osteoarthritis patients
Neuroprotective EffectsBeneficial effects on neuroinflammation and spatial memory in Alzheimer's disease models

Mechanism of Action

CR4056 exerts its effects by acting as a ligand for the imidazoline-2 receptor. This interaction facilitates the noradrenergic inhibitory pain pathways, providing potent analgesic effects. This compound also inhibits the inflammation-induced phosphorylation and membrane translocation of protein kinase C epsilon in sensory neurons, contributing to its analgesic properties .

Comparison with Similar Compounds

Table 1: Key Pharmacodynamic Comparisons

Compound Receptor Target Analgesic Efficacy (ED₅₀) NMDA Modulation PKCε Inhibition Clinical Status
CR4056 I2 receptor (IC₅₀ = 596 nM) 5.8 mg/kg (rat models) IC₅₀ = 5.3 µM Yes Phase II (OA pain)
2-BFI I2 receptor Ineffective alone No data No Preclinical
Idazoxan I2 receptor / α₂-adrenoceptor Partial substitution No data No Preclinical
BU224 I2 receptor <20% efficacy at high doses No data No Preclinical
Morphine μ-opioid receptor 5 mg/kg (rodent models) No No Approved (with tolerance issues)

Mechanistic Differences

I2 Receptor Interactions

  • This compound vs. 2-BFI : this compound fully substitutes the discriminative stimulus effects of I2 ligands (e.g., phenyzoline, RS45041), while 2-BFI shows incomplete substitution (<80%) . This compound also inhibits PKCε translocation via Gi-protein pathways, a mechanism absent in 2-BFI .
  • This compound vs. Idazoxan : Idazoxan partially blocks this compound’s analgesic effects but acts as a partial agonist at I2 receptors, suggesting lower intrinsic efficacy compared to this compound .

NMDA Receptor Modulation

This compound non-competitively inhibits NMDA receptors (IC₅₀ = 5.3 µM), particularly GluN1-GluN2B subtypes, reducing nociceptive signaling in spinal lamina II neurons . This contrasts with other I2 ligands (e.g., 2-BFI, BU224), which lack direct NMDA-modulating activity .

Synergy with Opioids

This compound synergizes with morphine, enhancing analgesia without exacerbating opioid-induced constipation or sedation . In contrast, traditional I2 ligands like BU224 show minimal interaction with opioids .

Preclinical and Clinical Efficacy

Table 2: Efficacy in Pain Models

Model This compound Effect Comparator (Effect) Reference
Bortezomib-Induced Neuropathy ED₅₀ = 0.6 mg/kg; sustained pain relief Gabapentin (delayed effect, tolerance)
MIA-Induced OA Pain Dose-dependent reversal of allodynia Naproxen (limited anti-hyperalgesia)
Postoperative Pain ED₅₀ = 5.8 mg/kg Morphine (tolerance with prolonged use)
Alzheimer’s Disease Reversed memory deficits in 5xFAD mice BU224 (no effect on Aβ deposition)

Biological Activity

CR4056 is a selective imidazoline-2 (I2) receptor ligand that has garnered attention for its potent analgesic properties and potential therapeutic applications in various pain conditions and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in pain models, and implications for treating conditions like osteoarthritis and Alzheimer's disease.

This compound primarily interacts with the I2 receptors and has shown significant modulation of N-methyl-D-aspartate (NMDA) receptor activity, which is critical in pain transmission and neuroprotection.

  • NMDA Receptor Modulation : this compound inhibits NMDA-mediated currents in neuronal cultures, demonstrating a dose-dependent effect with an IC50 value of 5.3 ± 0.1 µM. This inhibition is reversible and non-competitive, suggesting that this compound interacts with the glycine site on the NMDA receptor .
  • PKCε Translocation Inhibition : In studies involving dorsal root ganglia neurons, this compound was found to inhibit the translocation of protein kinase C epsilon (PKCε), a key player in pain signaling pathways. This effect was rapid and long-lasting, indicating a potential mechanism for its analgesic effects .

Efficacy in Pain Models

This compound has been evaluated in various preclinical models of pain, demonstrating robust analgesic properties:

  • Inflammatory Pain Models : In the complete Freund's adjuvant (CFA) model, this compound significantly reduced mechanical hyperalgesia with an effective dose (ED50) of 5.8 mg/kg. The compound also displayed efficacy in models of capsaicin-induced neurogenic pain, completely blocking mechanical hyperalgesia at ED50 values as low as 4.1 mg/kg .
  • Osteoarthritis : A phase II clinical trial assessed this compound's effectiveness in treating knee osteoarthritis pain. Patients receiving this compound showed significant reductions in pain scores compared to placebo, particularly benefiting overweight individuals .

Neuroprotective Properties

Recent studies suggest that this compound may also possess neuroprotective effects, particularly relevant in the context of Alzheimer's disease:

  • Cognitive Improvement : In animal models of Alzheimer's disease, this compound has been reported to reverse cognitive impairments. This effect is attributed to its action on I2 receptors, which may enhance neuroprotection and promote cognitive function .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Study FocusModel/MethodologyKey Findings
NMDA Receptor ModulationPrimary cortical neuronsIC50 = 5.3 ± 0.1 µM; inhibits NMDA currents
Pain EfficacyCFA modelED50 = 5.8 mg/kg; significant reduction in hyperalgesia
Capsaicin-Induced PainRat modelED50 = 4.1 mg/kg; complete blockage of hyperalgesia
Osteoarthritis Clinical TrialPhase II trial with knee OA patientsSignificant pain reduction compared to placebo
NeuroprotectionAlzheimer’s disease modelsReverses cognitive impairment in animal studies

Case Studies

  • This compound in Osteoarthritis : In a randomized controlled trial involving patients with moderate to severe knee osteoarthritis, those treated with this compound reported significant improvements in their WOMAC pain scores compared to those receiving placebo over a two-week period.
  • Neuroprotective Effects : In a study assessing cognitive function in 5xFAD mouse models, treatment with this compound led to improved performance in memory tasks compared to untreated controls, indicating potential utility in Alzheimer's disease management.

Q & A

How can researchers determine CR4056's selectivity for imidazoline I2 receptors versus monoamine oxidases (MAOs) in binding assays?

Basic Research Question
To assess this compound's receptor selectivity, use competitive binding assays with radioligands such as [³H]2-BFI for I2 receptors and [³H]Ro 41-1049 for MAO-A. This compound exhibits an IC50 of 596 ± 76 nM at I2 receptors and 202.7 ± 10.3 nM at MAO-A, with ~100-fold lower activity at MAO-B. Validate assays using reference compounds (e.g., clorgyline for MAO-A) to confirm specificity. Include saturation and displacement curves to quantify affinity and selectivity ratios .

What experimental designs are optimal for evaluating this compound's analgesic efficacy in neuropathic pain models?

Basic Research Question
Use bortezomib-induced neuropathy in rats, measuring mechanical allodynia via von Frey filaments. Administer this compound orally (3–30 mg/kg) and assess pain thresholds at 1, 2, and 6 hours post-dose. Include positive controls (e.g., gabapentin) and vehicle groups. Statistical analysis via one-way ANOVA with Bonferroni post hoc tests ensures rigor (P < 0.05). Replicate across cell lines (e.g., A549, H460) to validate dose-dependent cytoprotection .

How does this compound modulate NMDA receptor activity, and what methodological approaches confirm this interaction?

Advanced Research Question
this compound non-competitively inhibits NMDA receptors in cortical neurons (IC50: 5.3 ± 0.1 µM), preferentially targeting GluN1-GluN2B subunits. Use whole-cell patch-clamp recordings with NMDA/glycine application to measure current inhibition. In spinal cord slices, apply this compound (10 µM) to lamina II neurons during dorsal root stimulation to assess synaptic NMDA current suppression. Co-application with glycine (100 µM) reverses inhibition, confirming glycine site competition .

How can researchers resolve contradictions in this compound's cell viability effects across different cancer cell lines?

Advanced Research Question
Contradictions arise from cell-specific pathways (e.g., A549 vs. H929). Design dose-response matrices (e.g., 3–30 µM this compound + BTZ) and measure viability via MTT assays. Use RNA sequencing to identify differential expression of I2 receptors or apoptotic markers (e.g., Bcl-2, caspase-3). Replicate experiments in 3D spheroid models to mimic in vivo heterogeneity. Statistical meta-analysis across studies can contextualize variability .

What methodologies quantify this compound's neuroprotective effects in Alzheimer's disease (AD) models?

Advanced Research Question
In 5xFAD mice, administer this compound (30 mg/kg orally for 10 days) and assess:

  • Cognitive outcomes : Novel object recognition (NOR) tests for memory improvement.
  • Biomarkers : Immunohistochemistry for Aβ plaques and ApoE expression.
  • Neurovascular integrity : Evans Blue assay for blood-brain barrier (BBB) leakage.
    this compound reduces microglial activation (Iba1+ cells) and increases astrocytic ApoE, independent of Aβ clearance .

How does this compound synergize with opioids, and what experimental protocols validate this synergy?

Advanced Research Question
Co-administer this compound (10 mg/kg) with morphine (3 mg/kg) in rat inflammatory pain models (e.g., CFA-induced hyperalgesia). Measure withdrawal thresholds and apply isobolographic analysis to calculate synergistic indices. Use naloxone pretreatment to confirm opioid receptor involvement. This compound's lack of respiratory depression (vs. opioids) is verified via plethysmography in conscious rats .

What statistical methods are critical for analyzing this compound's dose-dependent effects on norepinephrine (NE) levels?

Basic Research Question
In acute dosing studies (20 mg/kg), measure NE in rat cortex and spinal cord via HPLC. Use paired t-tests for within-group comparisons (baseline vs. post-treatment). For time-course data (e.g., 0–6 hours), apply repeated-measures ANOVA. This compound increases cortical NE by 63.1% ± 4.2% (P < 0.05), with no plasma effects, requiring multivariate analysis to isolate CNS-specific mechanisms .

How to differentiate this compound's I2-mediated effects from adrenergic receptor cross-talk in vivo?

Advanced Research Question
Pre-treat animals with antagonists:

  • Efaroxan (I1/α2 antagonist, 2 mg/kg) to block adrenergic interference.
  • Yohimbine (α2 antagonist, 1 mg/kg) and prazosin (α1 antagonist, 0.5 mg/kg).
    this compound's analgesic effects persist despite adrenergic blockade, confirming I2 specificity. Microdialysis in locus coeruleus quantifies NE release independent of α2 autoreceptors .

What protocols assess this compound's antidepressant efficacy in stress-induced rodent models?

Advanced Research Question
Expose rats to early-life stress (maternal separation), then administer this compound (20 mg/kg) before forced swim tests (FST). Measure immobility time and hippocampal neuroplasticity markers (FADD, Ki-67+ cells). This compound reduces immobility in stressed females (P < 0.05) but not males, necessitating sex-stratified analysis. Validate via Western blot for p-ERK/ERK ratios .

How to evaluate this compound's safety pharmacology in preclinical models?

Basic Research Question
In conscious dogs, monitor cardiovascular parameters (BP, heart rate) after supra-therapeutic doses (100 mg/kg). This compound induces mild hypertension (+15 mmHg) and tachycardia, contrasting with opioid-induced bradycardia. Respiratory safety is confirmed via plethysmography in rats, showing no depression. Include toxicokinetic profiling (Cmax, AUC) to align doses with human trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cr4056
Reactant of Route 2
Reactant of Route 2
cr4056

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.